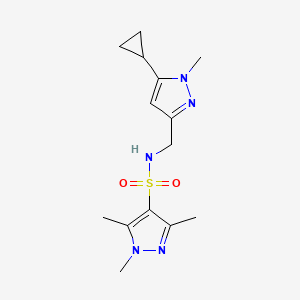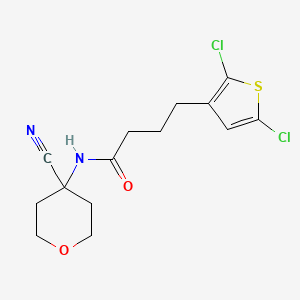
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is also known as CCPA and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide involves its binding to the adenosine A1 receptor, which is a G protein-coupled receptor. This binding leads to the inhibition of adenylate cyclase activity and the subsequent reduction in cyclic AMP levels. This, in turn, leads to the modulation of various cellular processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, reduce inflammation, and modulate pain perception. It has also been found to have anti-convulsant effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide in lab experiments is its high affinity and selectivity for the adenosine A1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the research on 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide. One of the areas of focus could be the development of drugs based on this compound for the treatment of various diseases such as Parkinson's disease, epilepsy, and pain. Another area of research could be the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Additionally, the potential use of this compound as a tool for studying the adenosine A1 receptor in various cellular processes could also be explored.
Méthodes De Synthèse
The synthesis of 5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide involves the reaction of 5-chloro-6-methoxypyridine-3-carboxylic acid with cyanomethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-Chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit high affinity and selectivity for the adenosine A1 receptor, making it a promising candidate for the development of drugs for the treatment of various diseases such as Parkinson's disease, epilepsy, and pain.
Propriétés
IUPAC Name |
5-chloro-N-(cyanomethyl)-6-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9-7(10)4-6(5-13-9)8(14)12-3-2-11/h4-5H,3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOZAJWRUYALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[cyano(oxolan-3-yl)methyl]-3-(2-methoxyphenyl)but-2-enamide](/img/structure/B2647066.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2647069.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)


![3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647078.png)
![[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2647080.png)






![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)